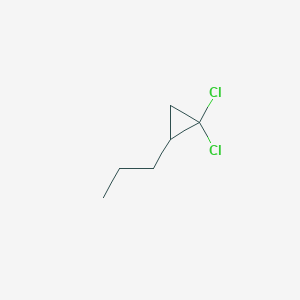
1,1-Dichloro-2-propylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-propylcyclopropane is an organic compound with the molecular formula C₆H₁₀Cl₂ It belongs to the class of cyclopropanes, which are characterized by a three-membered carbon ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-propylcyclopropane can be synthesized through the reaction of alkenes with dichlorocarbenes. Dichlorocarbenes are typically generated in situ from chloroform and a strong base like potassium hydroxide . The reaction involves the addition of the carbene to the double bond of the alkene, forming the cyclopropane ring .
Industrial Production Methods
Industrial production methods for cyclopropanes, including this compound, often involve the use of metal-catalyzed cross-coupling reactions. For example, cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . These methods are advantageous due to their high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-propylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles in phase-transfer catalysis (PTC) reactions to form disubstituted cyclopropanes.
Addition-Elimination Reactions: These reactions involve the formation of intermediate cyclopropenes, which can be trapped and further reacted.
Common Reagents and Conditions
Nucleophiles: Phenols, thiophenols, alcohols, and dithioles are common nucleophiles used in substitution reactions with this compound.
Catalysts: Metal catalysts like cobalt and palladium are often used in cross-coupling reactions.
Major Products Formed
Disubstituted Cyclopropanes: These are formed through substitution reactions with nucleophiles.
Spiroproducts: Formed under specific conditions involving dithioles.
Applications De Recherche Scientifique
1,1-Dichloro-2-propylcyclopropane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-propylcyclopropane involves its interaction with nucleophiles and the formation of intermediate cyclopropenes . These intermediates can undergo further reactions, leading to the formation of various products. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-cyanocyclopropane: Contains a cyano group instead of a propyl group.
Uniqueness
The presence of the propyl group provides different steric and electronic effects compared to other similar compounds .
Propriétés
Numéro CAS |
15997-08-7 |
|---|---|
Formule moléculaire |
C6H10Cl2 |
Poids moléculaire |
153.05 g/mol |
Nom IUPAC |
1,1-dichloro-2-propylcyclopropane |
InChI |
InChI=1S/C6H10Cl2/c1-2-3-5-4-6(5,7)8/h5H,2-4H2,1H3 |
Clé InChI |
UKPAAUBRDPZZDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
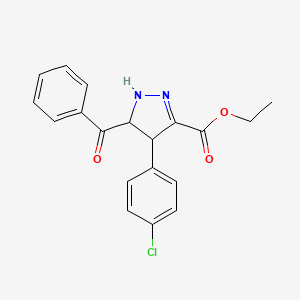
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
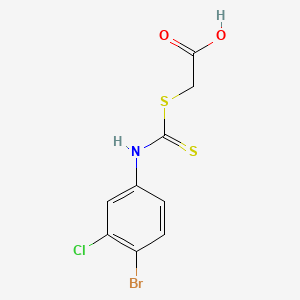
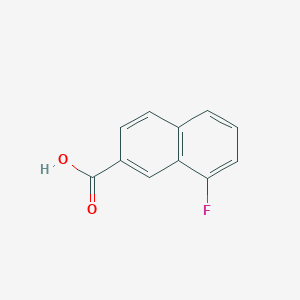
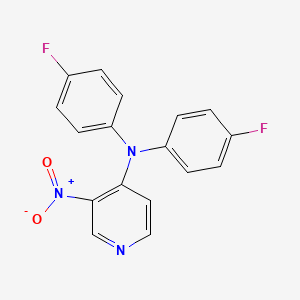
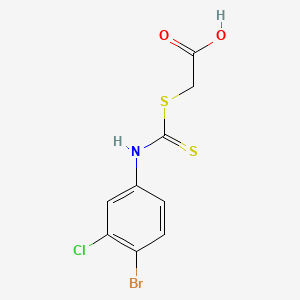
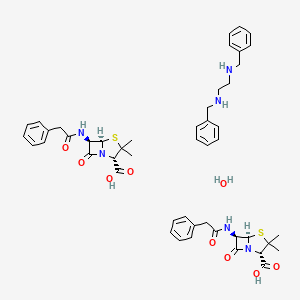
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)
![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
